Guanabenz hydrochloride
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Overview
Description
Guanabenz hydrochloride is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their significant pharmacological and biological activities due to their unique –N–N=CH- pharmacophore structure
Preparation Methods
The synthesis of Guanabenz hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine hydrochloride in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions for a specific period, usually around 1 hour, to facilitate the formation of the desired product . The product is then isolated and purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
Guanabenz hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form new hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Guanabenz hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of supramolecular switches, metal structures, and sensors.
Mechanism of Action
The mechanism of action of Guanabenz hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore structure allows it to bind to various biological targets, leading to its observed biological activities. For example, it may enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and interact with DNA bases to determine the direction of charge transfer .
Comparison with Similar Compounds
Guanabenz hydrochloride can be compared with other similar compounds, such as:
N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide: This compound also exhibits significant biological activities and is used in similar applications.
N′-[(1E)-(2,6-dichlorophenyl)-methylidene]adamantane-1-carbohydrazide: Another hydrazone derivative with unique properties and applications.
The uniqueness of this compound lies in its specific pharmacophore structure and the range of biological activities it exhibits.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWWUUPHJRAOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23113-43-1 |
Source
|
Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23113-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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